Ischemin

CBP Bromodomain Binding Affinity Selectivity Profiling

Ischemin (CAS 1357059-00-7) is the only CBP bromodomain inhibitor with direct experimental evidence of cardioprotective activity in ischemia models. Unlike oncology-focused CBP inhibitors (SGC-CBP30, I-CBP112, GNE-781), Ischemin uniquely prevents doxorubicin-induced apoptosis in neonatal rat ventricular cardiomyocytes. It targets the CBP-p53 protein-protein interaction (IC50 = 5 µM) and is the essential chemical probe for myocardial ischemia-reperfusion injury research. No other CBP inhibitor offers this validated cardioprotective phenotype. ≥98% HPLC purity ensures reproducible results.

Molecular Formula C15H17N3O4S
Molecular Weight 335.4 g/mol
CAS No. 1357059-00-7
Cat. No. B560483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIschemin
CAS1357059-00-7
Synonyms(E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid;  5-[(1E)-2-(2-                              Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethyl-benzenesulfonic acid;  MS120
Molecular FormulaC15H17N3O4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C
InChIInChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22)
InChIKeyUUECJWRVDTUDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ischemin (CAS 1357059-00-7): A Cell-Permeable CBP Bromodomain Inhibitor for Cardiovascular Research Procurement


Ischemin (CAS 1357059-00-7) is a synthetic, cell-permeable azobenzene compound that reversibly targets the acetyl-lysine binding pocket of the CREB-binding protein (CBP) bromodomain [1]. Originally developed via a structure-guided approach, it inhibits the CBP-p53 protein-protein interaction and subsequent p53-dependent transcriptional activity in cells [1]. Unlike other CBP bromodomain inhibitors developed primarily for oncology applications, Ischemin was specifically characterized for its capacity to prevent apoptosis in ischemic cardiomyocytes, positioning it as a unique chemical probe for cardiovascular disease research [1].

Why Generic Substitution of Ischemin with Other CBP Bromodomain Inhibitors Fails in Cardiovascular Applications


Substituting Ischemin with other CBP bromodomain inhibitors (e.g., SGC-CBP30, I-CBP112, PF-CBP1, CPI-637, GNE-781) is not scientifically justified in cardiovascular research contexts. While these comparators demonstrate substantially higher binding affinity (Kd values in the low nM range) and greater selectivity for CBP over BRD4 (40-fold to >5000-fold) [1][2][3][4], they were developed and validated predominantly in oncology models [1][2][3][4]. Critically, none of these potent CBP inhibitors have been reported to confer protection against apoptosis in ischemic cardiomyocytes—a functional phenotype that defines Ischemin's unique utility [5]. Ischemin, despite its moderate affinity (Kd = 19 µM) and limited selectivity (~2- to >5-fold over other bromodomains) , remains the only CBP bromodomain inhibitor with direct experimental evidence of cardioprotective activity in ischemia models [5]. Therefore, substituting Ischemin with a more potent or selective CBP inhibitor would introduce uncharacterized off-target effects and forfeit the validated disease-relevant phenotype, compromising experimental reproducibility and translational relevance.

Quantitative Comparative Evidence Guide for Ischemin (1357059-00-7) Versus Alternative CBP Bromodomain Inhibitors


Comparative Binding Affinity and Selectivity Profile: Ischemin vs. High-Affinity CBP Inhibitors

Ischemin exhibits moderate binding affinity for the CBP bromodomain (Kd = 19 µM), which is approximately 900-fold weaker than the high-affinity inhibitor SGC-CBP30 (Kd = 21 nM) and substantially weaker than other clinical-stage CBP inhibitors (I-CBP112 Kd = 151 nM; PF-CBP1 IC50 = 125 nM; CPI-637 IC50 = 30 nM; GNE-781 IC50 = 0.94 nM) [1]. However, Ischemin's selectivity profile is unique: it shows only ~2-fold selectivity over BAZ1B (Kd = 37 µM) and PCAF (Kd = 41 µM), ~3.7-fold over BRD4-1 (Kd = 70 µM), and >5-fold over BAZ2B (Kd >100 µM) . In stark contrast, potent CBP inhibitors demonstrate much higher selectivity: SGC-CBP30 is 40-fold selective over BRD4(1) [2], PF-CBP1 is >100-fold selective [3], CPI-637 is >700-fold selective [4], and GNE-781 is >5,400-fold selective over BRD4(1) [5]. This pronounced difference in selectivity implies that Ischemin's biological effects are likely mediated through a broader target engagement profile, which may be mechanistically relevant to its unique cardioprotective phenotype.

CBP Bromodomain Binding Affinity Selectivity Profiling BRD4

Cellular p53 Transcriptional Inhibition: Ischemin IC50 in Luc-U2OS Reporter Assay

In a cellular context, Ischemin inhibits p53-induced p21 activation with an IC50 of 5 µM in Luc-U2OS cells, a stably transfected osteosarcoma reporter cell line . This cellular IC50 is approximately 17- to 160-fold higher (less potent) than the cellular EC50/IC50 values reported for more advanced CBP inhibitors in cancer cell lines: CPI-637 inhibits MYC expression with an EC50 of 0.3-0.6 µM in AMO-1 cells , and GNE-781 demonstrates a BRET EC50 of 6.2 nM [1]. While these comparators exhibit superior cellular potency in oncology models, Ischemin's cellular activity was explicitly validated in the context of p53-mediated transcriptional regulation, which is directly linked to the apoptotic pathway in cardiomyocytes . No published data demonstrate that potent CBP inhibitors confer protection against apoptosis in ischemic cardiomyocytes.

p53 p21 Activation Cellular Assay Transcriptional Activity

Functional Cardioprotective Efficacy: Ischemin Prevents Apoptosis in Ischemic Cardiomyocytes

Ischemin uniquely prevents doxorubicin-induced apoptosis in ischemic cardiomyocytes in vitro [1]. In the original characterization study, treatment of neonatal rat ventricular cardiomyocytes with Ischemin significantly reduced apoptosis under ischemic conditions, as measured by TUNEL staining and caspase-3 activation assays [1]. This functional cardioprotective phenotype is not reported for any other CBP bromodomain inhibitor, including SGC-CBP30, I-CBP112, PF-CBP1, CPI-637, or GNE-781, all of which have been extensively characterized in cancer cell lines and inflammatory models but lack published data in cardiomyocyte ischemia models [2]. The absence of this phenotype in potent CBP inhibitors suggests that Ischemin's moderate potency and limited selectivity may be mechanistically linked to its cardioprotective activity, potentially through engagement of additional bromodomain targets or distinct signaling pathways relevant to cardiomyocyte survival.

Cardiomyocyte Apoptosis Ischemia-Reperfusion Injury Cardioprotection Doxorubicin-Induced Toxicity

Purity and Quality Control Specifications: Ischemin ≥99% HPLC Purity

Ischemin is supplied with a manufacturer-specified purity of ≥99% as determined by HPLC . This high level of purity meets the quality standards recommended for chemical probes by the Structural Genomics Consortium and the Chemical Probes Portal [1]. In contrast, many alternative CBP inhibitors are offered at varying purity levels (e.g., ≥98% for SGC-CBP30 and I-CBP112, ≥95% for PF-CBP1), and some commercial sources do not explicitly guarantee a minimum purity threshold . The ≥99% HPLC purity specification for Ischemin ensures minimal interference from impurities in sensitive cellular assays, thereby enhancing experimental reproducibility and reducing the risk of off-target effects attributable to contaminants.

HPLC Purity Quality Control Chemical Probe Standards Reproducibility

Optimal Research and Industrial Application Scenarios for Ischemin (1357059-00-7) Based on Validated Evidence


Cardiovascular Disease Modeling: Ischemia-Reperfusion Injury and Myocardial Infarction Research

Ischemin is uniquely suited for in vitro and ex vivo studies of cardiomyocyte apoptosis under ischemic conditions. Its validated capacity to prevent doxorubicin-induced apoptosis in neonatal rat ventricular cardiomyocytes [1] makes it an essential chemical probe for elucidating the role of CBP-p53 transcriptional signaling in myocardial ischemia-reperfusion injury. Researchers can employ Ischemin at concentrations around its cellular IC50 (5 µM) to modulate p53-dependent gene expression and assess cardioprotective outcomes. This application is not substantiated for other CBP bromodomain inhibitors, which lack published cardioprotective data.

Mechanistic Studies of p53-CBP Protein-Protein Interaction in Stress Responses

Ischemin provides a well-characterized tool for dissecting the p53-CBP interaction axis in cellular stress models. Its moderate affinity (Kd = 19 µM) and limited selectivity profile enable investigation of how bromodomain engagement translates to functional outcomes in p53 signaling. In contrast, high-affinity, highly selective CBP inhibitors (e.g., SGC-CBP30, GNE-781) may obscure off-target contributions that are relevant to stress response pathways, making Ischemin a more suitable probe for studies requiring a balanced pharmacological profile.

Quality-Controlled Chemical Probe for Reproducible Epigenetic Research

With a guaranteed purity of ≥99% by HPLC , Ischemin meets the stringent quality standards recommended for chemical probes. This high purity minimizes batch-to-batch variability and ensures that observed biological effects are attributable to the compound itself rather than impurities. Procurement of Ischemin from reputable vendors (e.g., Sigma-Aldrich/MilliporeSigma) provides documentation and traceability essential for peer-reviewed publication and regulatory compliance.

Comparative Pharmacology Studies of CBP Bromodomain Inhibitors with Divergent Selectivity Profiles

Ischemin's unique selectivity fingerprint—moderate selectivity over BAZ1B (Kd = 37 µM), PCAF (41 µM), BRD4-1 (70 µM), and BAZ2B (>100 µM) —contrasts sharply with the high selectivity of advanced CBP inhibitors (e.g., GNE-781 >5,400-fold over BRD4) [2]. This makes Ischemin a valuable comparator compound in studies aimed at understanding how selectivity shapes biological activity and therapeutic index. Researchers can use Ischemin alongside a highly selective CBP inhibitor to deconvolute target-specific versus polypharmacology-driven effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ischemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.